2-Bromo-6-(methylsulfonyl)pyridine
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Overview
Description
2-Bromo-6-(methylsulfonyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H6BrNO2S and a molecular weight of 236.09 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a methylsulfonyl group at the 6-position of the pyridine ring. It is commonly used as a building block in the synthesis of various nitrogen-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(methylsulfonyl)pyridine typically involves the bromination of 6-(methylsulfonyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Oxidation and Reduction Reactions: Sulfone or sulfide derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-6-(methylsulfonyl)pyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important intermediates in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyridine derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antiviral, and anticancer activities .
Medicine: this compound is used in medicinal chemistry for the development of new drugs. It is a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(methylsulfonyl)pyridine is primarily related to its ability to undergo various chemical reactions. The bromine atom and the methylsulfonyl group provide reactive sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the compound to form diverse derivatives with specific biological and chemical properties .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific derivatives formed. For example, derivatives with antimicrobial activity may target bacterial cell walls or enzymes, while anticancer derivatives may interact with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the methylsulfonyl group, resulting in different reactivity and applications.
2-Chloro-6-(methylsulfonyl)pyridine: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and chemical properties.
6-Methyl-2-pyridyl-2-pyridylmethanone: A related compound used in the synthesis of nitrogen-containing heterocycles.
Uniqueness: 2-Bromo-6-(methylsulfonyl)pyridine is unique due to the presence of both bromine and methylsulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination allows for the formation of a wide range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
2-bromo-6-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSBGYNVIALPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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